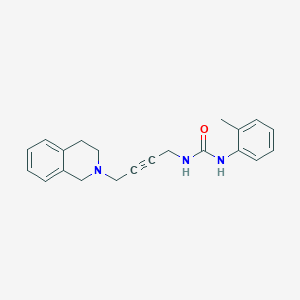

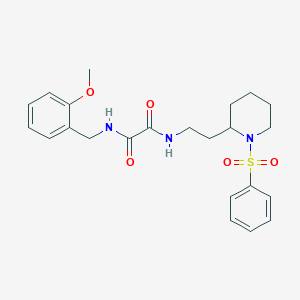

![molecular formula C18H17Cl2NO3 B2762201 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794751-18-0](/img/structure/B2762201.png)

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of carbamic acids and boronic esters . Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur . Substitutions at the benzylic position can be either SN1 or SN2 .Aplicaciones Científicas De Investigación

Antimitotic Agents

Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has shown that these compounds can be active in several biological systems, with differences in potency observed between isomers. These findings suggest potential applications in cancer research and therapy, focusing on antimitotic agents (Temple & Rener, 1992).

Synthesis Techniques

Studies on the synthesis of benzocarbazoloquinones via oxidative cyclization, involving carbamoyl compounds, demonstrate advanced synthesis techniques that can be applied in the creation of novel compounds for various research and development purposes (Rajeswaran & Srinivasan, 1994).

Catalytic Applications

Research into the catalytic [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines has opened new avenues for the synthesis of highly functionalized compounds, indicating the versatility of carbamoyl-containing compounds in catalysis and synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Heterocyclic Dye Synthesis

Carbamoyl compounds have been utilized in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, showcasing their application in material science, particularly in the development of dyes with specific properties (Karcı & Karcı, 2012).

Pharmacological Research

Studies on various carbamates have explored their pharmacological actions, including their mitotic effects and potential as insecticides, indicating the broad scope of research applications for carbamoyl and carbamate compounds in biology and medicine (Amer, 1965).

Propiedades

IUPAC Name |

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)14-7-8-15(19)16(20)9-14/h3-9,12H,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDXNMGZHSXVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

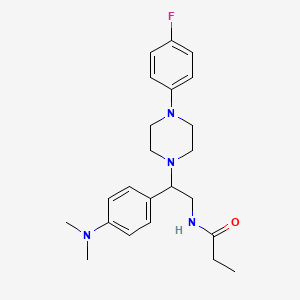

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)

![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/no-structure.png)

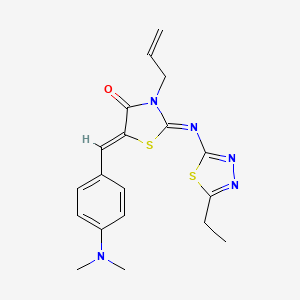

![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)

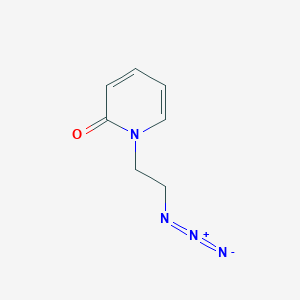

![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)

![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)

![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)